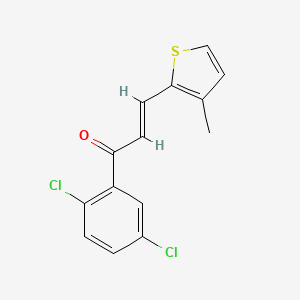
(2E)-1-(2,5-Dichlorophenyl)-3-(2,5-dimethoxyphenyl)prop-2-en-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2E)-1-(2,5-Dichlorophenyl)-3-(2,5-dimethoxyphenyl)prop-2-en-1-one (DCPDM) is a novel organosulfur compound that has recently been studied for its potential applications in scientific research and drug development. DCPDM is an organosulfur compound, which is a type of compound that contains both sulfur and carbon atoms. It is a colorless, odorless, and tasteless compound. DCPDM has been studied for its potential applications in the fields of medicinal chemistry, drug synthesis, and biochemistry.
Wirkmechanismus
The mechanism of action of (2E)-1-(2,5-Dichlorophenyl)-3-(2,5-dimethoxyphenyl)prop-2-en-1-one is not yet fully understood. However, it is believed that (2E)-1-(2,5-Dichlorophenyl)-3-(2,5-dimethoxyphenyl)prop-2-en-1-one may act as an enzyme inhibitor or as an enzyme activator. It is also believed that (2E)-1-(2,5-Dichlorophenyl)-3-(2,5-dimethoxyphenyl)prop-2-en-1-one may act as a ligand for certain proteins or receptors in the body.
Biochemical and Physiological Effects
The biochemical and physiological effects of (2E)-1-(2,5-Dichlorophenyl)-3-(2,5-dimethoxyphenyl)prop-2-en-1-one are not yet fully understood. However, studies have shown that (2E)-1-(2,5-Dichlorophenyl)-3-(2,5-dimethoxyphenyl)prop-2-en-1-one may have anti-inflammatory, anti-oxidant, and anti-cancer properties. In addition, (2E)-1-(2,5-Dichlorophenyl)-3-(2,5-dimethoxyphenyl)prop-2-en-1-one may also have the ability to modulate the activity of certain enzymes, proteins, and receptors in the body.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using (2E)-1-(2,5-Dichlorophenyl)-3-(2,5-dimethoxyphenyl)prop-2-en-1-one in lab experiments include its relatively low cost and its availability in large quantities. The main limitation of using (2E)-1-(2,5-Dichlorophenyl)-3-(2,5-dimethoxyphenyl)prop-2-en-1-one in lab experiments is that its mechanism of action is not yet fully understood.
Zukünftige Richtungen
Future research should focus on further elucidating the mechanism of action of (2E)-1-(2,5-Dichlorophenyl)-3-(2,5-dimethoxyphenyl)prop-2-en-1-one and its biochemical and physiological effects. In addition, further research should be conducted to explore the potential applications of (2E)-1-(2,5-Dichlorophenyl)-3-(2,5-dimethoxyphenyl)prop-2-en-1-one in medicinal chemistry, drug synthesis, and biochemistry. Finally, further research should be conducted to explore the potential synergistic effects of (2E)-1-(2,5-Dichlorophenyl)-3-(2,5-dimethoxyphenyl)prop-2-en-1-one with other compounds.
Synthesemethoden
(2E)-1-(2,5-Dichlorophenyl)-3-(2,5-dimethoxyphenyl)prop-2-en-1-one can be synthesized in a two-step process. The first step involves the reaction of 2,5-dichlorophenol and 2,5-dimethoxyphenol in the presence of a base, such as sodium hydroxide. This reaction produces the desired product, (2E)-1-(2,5-Dichlorophenyl)-3-(2,5-dimethoxyphenyl)prop-2-en-1-one, as well as by-products such as sodium chloride and sodium sulfate. The second step involves the removal of the by-products using a filtration process.
Wissenschaftliche Forschungsanwendungen
(2E)-1-(2,5-Dichlorophenyl)-3-(2,5-dimethoxyphenyl)prop-2-en-1-one has been studied for its potential applications in the fields of medicinal chemistry, drug synthesis, and biochemistry. In medicinal chemistry, (2E)-1-(2,5-Dichlorophenyl)-3-(2,5-dimethoxyphenyl)prop-2-en-1-one has been used as a model compound for the synthesis of new drugs. In drug synthesis, (2E)-1-(2,5-Dichlorophenyl)-3-(2,5-dimethoxyphenyl)prop-2-en-1-one has been used as a starting material for the synthesis of new drugs. In biochemistry, (2E)-1-(2,5-Dichlorophenyl)-3-(2,5-dimethoxyphenyl)prop-2-en-1-one has been used as a reagent for the synthesis of biologically active compounds.
Eigenschaften
IUPAC Name |
(E)-1-(2,5-dichlorophenyl)-3-(2,5-dimethoxyphenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14Cl2O3/c1-21-13-5-8-17(22-2)11(9-13)3-7-16(20)14-10-12(18)4-6-15(14)19/h3-10H,1-2H3/b7-3+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZIGEIHRLNUULB-XVNBXDOJSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C=CC(=O)C2=C(C=CC(=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)OC)/C=C/C(=O)C2=C(C=CC(=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14Cl2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-1-(2,5-Dichlorophenyl)-3-(2,5-dimethoxyphenyl)prop-2-en-1-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2E)-3-[4-(Benzyloxy)phenyl]-1-(4-ethylphenyl)prop-2-en-1-one](/img/structure/B6346271.png)











